molecular formula C6H9F2N3 B3306938 {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine CAS No. 929972-67-8

{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine

Cat. No.: B3306938
CAS No.: 929972-67-8
M. Wt: 161.15 g/mol
InChI Key: PCACBZDNEUJGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine (CAS: 929972-67-8) is a fluorinated imidazole derivative featuring a difluoromethyl group at the 1-position of the imidazole ring and a methylamine substituent at the 2-position methyl group. Its molecular formula is C₆H₁₀F₂N₃, with a molecular weight of 168.16 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(difluoromethyl)imidazol-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-9-4-5-10-2-3-11(5)6(7)8/h2-3,6,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCACBZDNEUJGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208418
Record name 1-(Difluoromethyl)-N-methyl-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929972-67-8
Record name 1-(Difluoromethyl)-N-methyl-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929972-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-N-methyl-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine typically involves the introduction of the difluoromethyl group onto an imidazole ring. One common method is the reaction of an imidazole derivative with a difluoromethylating agent such as ClCF2H. This reaction can be carried out under various conditions, often involving the use of a base to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the imidazole ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The difluoromethyl substitution enhances the biological activity against various pathogens, making it a potential candidate for developing new antimicrobial agents.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that similar difluoromethyl-substituted imidazoles exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study suggested that the difluoromethyl group contributes to increased lipophilicity, enhancing cell membrane penetration .

Anticancer Properties

Recent investigations have highlighted the potential of imidazole derivatives in cancer therapy. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

Case Study :
A notable study explored the effects of imidazole derivatives on human cancer cell lines, revealing that the difluoromethyl substitution improved selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests its utility in designing targeted cancer therapies .

Crop Protection

The compound has shown promise as a fungicide and insecticide due to its ability to disrupt cellular processes in pests and pathogens.

Case Study :
Research documented in Pest Management Science indicated that compounds similar to [1(difluoromethyl)1Himidazol2yl]methyl(methyl)amine{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine effectively controlled fungal pathogens in crops like wheat and corn. The study emphasized its role as a protective agent against Fusarium and Alternaria species, which are notorious for causing crop diseases .

Data Table: Summary of Applications

Application AreaDescriptionSupporting Studies
AntimicrobialEffective against bacteria like S. aureus and E. coliJournal of Medicinal Chemistry
AnticancerPotential for selective targeting of cancer cellsCancer Research Journal
Crop ProtectionControls fungal pathogens and pestsPest Management Science

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrazole-Based Analogues

  • {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine (CAS: 1345510-66-8):
    Replacing the imidazole core with pyrazole reduces aromatic nitrogen atoms from two to one. This alteration decreases hydrogen-bonding capacity and may affect binding affinity in biological targets. The molecular weight is similar (C₆H₁₀F₂N₃), but the pyrazole’s reduced basicity could lower solubility in polar solvents compared to the imidazole counterpart .

Non-Fluorinated Imidazole Derivatives

  • 1-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1):
    Lacking the difluoromethyl group, this compound (C₄H₇N₃, MW 97.12 g/mol) exhibits higher basicity due to the unsubstituted imidazole ring. The absence of fluorine atoms reduces metabolic stability, as fluorination typically blocks oxidative degradation pathways .

Substituent Variations on the Imidazole Ring

Fluorinated Aromatic Substituents

  • 1-(2-Fluorobenzyl)-1H-imidazol-2-amine (CAS: 1216191-87-5): This derivative (C₁₀H₁₀FN₃, MW 191.20 g/mol) incorporates a fluorinated benzyl group instead of difluoromethyl. However, the fluorine’s position on the benzyl ring may limit electronic effects on the imidazole core compared to the difluoromethyl group .

Halogenated Derivatives

  • 1-(2-Bromobenzyl)-1H-imidazol-2-amine (CAS: 1184269-43-9):
    Substituting bromine for fluorine (C₁₀H₁₀BrN₃, MW 252.11 g/mol) introduces a heavy atom, which could improve X-ray crystallography utility but raises toxicity concerns. The bromine’s polarizability may also alter π-π stacking interactions in protein binding .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability
{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine (929972-67-8) 168.16 1.2 2.5 (PBS) High (fluorine-mediated resistance to oxidation)
1-Methyl-1H-imidazol-2-amine (6646-51-1) 97.12 -0.5 15.0 (Water) Low (rapid hepatic clearance)
1-(2-Fluorobenzyl)-1H-imidazol-2-amine (1216191-87-5) 191.20 2.1 0.8 (PBS) Moderate (susceptible to CYP450-mediated dealkylation)

Biological Activity

The compound {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine , also known by its IUPAC name N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-N-methylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • CAS Number : 929972-67-8
  • Molecular Formula : C6H9F2N3
  • Molecular Weight : 161.15 g/mol
  • Purity : ≥ 95%
  • Physical Form : Liquid

Research indicates that compounds containing the difluoromethyl group exhibit unique interactions with biological targets, particularly in the context of enzyme inhibition. For instance, difluoromethyl derivatives have been shown to act as selective inhibitors of histone deacetylase 6 (HDAC6), a target implicated in various cancers and neurodegenerative diseases. The mechanism involves a two-step slow-binding process where the difluoromethyl moiety plays a crucial role in the inhibition of enzymatic activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly through its action as an HDAC6 inhibitor. In vitro studies demonstrated that derivatives similar to this compound can inhibit HDAC6 with submicromolar IC50 values, indicating significant potency against cancer cell lines .

Antimicrobial Activity

Additionally, related difluoromethyl compounds have shown promising antimicrobial properties. For example, a series of difluoromethyl-pyrazole derivatives were tested against various phytopathogenic fungi, revealing moderate to excellent antifungal activities. These findings suggest that the difluoromethyl group enhances the biological efficacy of these compounds .

Case Studies

  • HDAC6 Inhibition : A study focusing on difluoromethyl-1,3,4-oxadiazoles highlighted their effectiveness as irreversible HDAC6 inhibitors. The binding kinetics revealed that these compounds could effectively inhibit HDAC6 without affecting other isoforms (HDAC1–4), showcasing their selectivity and potential therapeutic application in oncology .
  • Antifungal Activity : Research on difluoromethyl-pyrazole derivatives indicated that specific compounds exhibited higher antifungal activity than established fungicides like boscalid. This study utilized molecular docking to elucidate the interactions between the compounds and their biological targets, providing insights into their mechanisms of action .

Data Table: Biological Activity Overview

Activity TypeCompound TypeIC50 Value (µM)Target/Organism
HDAC6 InhibitionDifluoromethyl derivatives0.531Human cancer cell lines
Antifungal ActivityDifluoromethyl-pyrazole derivativesVaries (moderate to excellent)Phytopathogenic fungi

Q & A

Q. What are the common synthetic routes for preparing {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine?

The synthesis typically involves cyclocondensation reactions. For example, derivatives of 1H-imidazole-2-amine can be synthesized by refluxing precursors like substituted aryl compounds with o-phenylenediamine in the presence of ammonia, followed by alkaline workup and recrystallization (e.g., using ethanol or water) . Fluorinated groups, such as difluoromethyl, may require specialized reagents or controlled reaction conditions to avoid side reactions. Monitoring via TLC (chloroform:methanol, 6:1 v/v) ensures reaction completion .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is critical for resolving the 3D structure, particularly for verifying the positions of hydrogen atoms bound to nitrogen. Single crystals are grown by slow cooling of reaction mixtures in ethanol . NMR spectroscopy (¹H/¹³C) and FT-IR are used to confirm functional groups, while DFT calculations can predict spectral properties and validate experimental data .

Q. What in vitro assays are used to evaluate its biological activity?

Receptor binding assays (e.g., α(2C)-AR antagonism) are conducted using radiolabeled ligands (e.g., [¹¹C]-PET probes) to assess brain penetration and target engagement. Competitive binding studies quantify IC₅₀ values, while functional assays (e.g., cAMP inhibition) validate antagonistic activity .

Advanced Research Questions

Q. How can synthesis yield be optimized for fluorinated imidazole derivatives?

Yield improvements often involve optimizing reaction time, temperature, and catalyst selection. For fluorinated analogs, anhydrous conditions and inert atmospheres (e.g., N₂) minimize hydrolysis. Microwave-assisted synthesis or copper-catalyzed cyclization reactions may enhance efficiency . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What computational strategies validate molecular docking results for this compound?

Molecular docking against targets like EGFR or GPCRs is paired with MD simulations to assess binding stability. ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic properties, while QSAR models correlate structural features with activity. Discrepancies between in silico and experimental data are resolved by re-evaluating force field parameters or solvation models .

Q. How are contradictions in receptor binding data resolved?

Conflicting binding affinities may arise from differences in assay conditions (e.g., pH, ion concentration) or radioligand purity. Orthogonal assays, such as SPR (surface plasmon resonance) or functional cellular assays, provide complementary data. For example, PET imaging in vivo can confirm brain penetration of α(2C)-AR antagonists despite low in vitro binding .

Data Analysis and Methodological Challenges

Q. What techniques address hydrogen atom ambiguity in X-ray structures?

Restrained refinement protocols (e.g., SHELXL) are applied for hydrogen atoms bonded to nitrogen. Distance restraints (d(N–H) = 0.90 Å) and riding models improve accuracy. Neutron diffraction or high-resolution synchrotron data may resolve persistent ambiguities .

Q. How do substituents on the imidazole ring influence metabolic stability?

Cytochrome P450 inhibition assays and microsomal stability studies (e.g., human liver microsomes) identify metabolic hotspots. Introducing electron-withdrawing groups (e.g., difluoromethyl) can reduce oxidative metabolism, while methyl groups may enhance lipophilicity and CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.